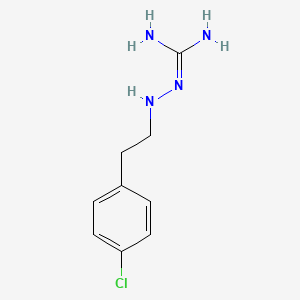
(p-Chlorophenethyl)aminoguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(p-Chlorophenethyl)aminoguanidine is a chemical compound that belongs to the class of aminoguanidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (p-Chlorophenethyl)aminoguanidine typically involves the reaction of p-chlorophenethylamine with aminoguanidine bicarbonate. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(p-Chlorophenethyl)aminoguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential use in treating conditions such as diabetes and inflammation due to its ability to inhibit the formation of advanced glycation end products (AGEs).
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (p-Chlorophenethyl)aminoguanidine involves its interaction with specific molecular targets and pathways. It is known to inhibit the formation of advanced glycation end products (AGEs), which are associated with various pathological conditions such as diabetes and aging. The compound achieves this by reacting with reactive carbonyl intermediates, thereby preventing the formation of AGEs.
Comparación Con Compuestos Similares
Similar Compounds
Hydrazinecarboximidamide: Another aminoguanidine derivative with similar biological activities.
Uniqueness
(p-Chlorophenethyl)aminoguanidine is unique due to its specific chemical structure, which imparts distinct biological activities and potential applications. Its ability to inhibit the formation of AGEs makes it particularly valuable in medical research for the treatment of diabetes and related conditions.
Propiedades
Número CAS |
46352-58-3 |
|---|---|
Fórmula molecular |
C9H13ClN4 |
Peso molecular |
212.68 g/mol |
Nombre IUPAC |
2-[2-(4-chlorophenyl)ethylamino]guanidine |
InChI |
InChI=1S/C9H13ClN4/c10-8-3-1-7(2-4-8)5-6-13-14-9(11)12/h1-4,13H,5-6H2,(H4,11,12,14) |
Clave InChI |
GNAOZKIKJRLWIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCNN=C(N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



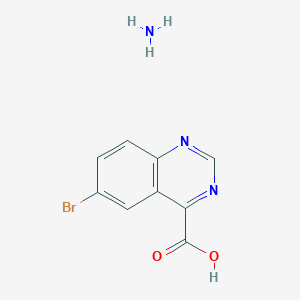
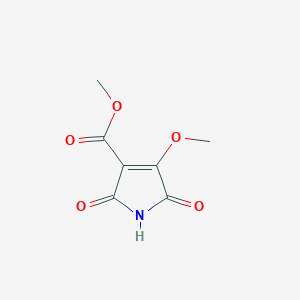
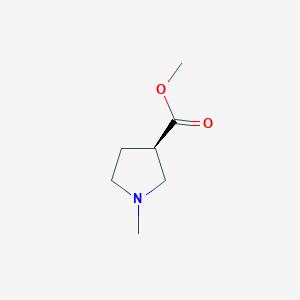
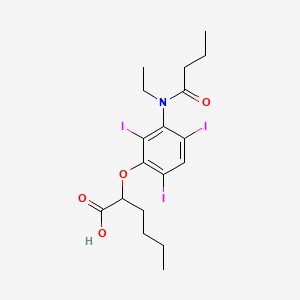
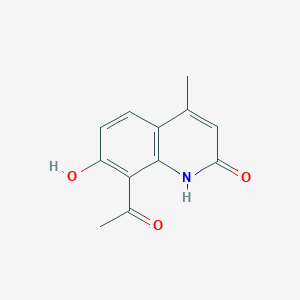
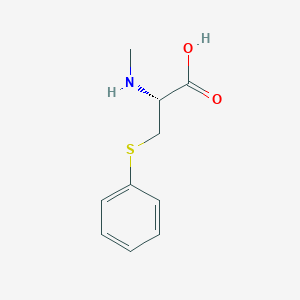
![4-tert-butyl-N-{[2-(4-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methyl}benzamide](/img/structure/B13820366.png)
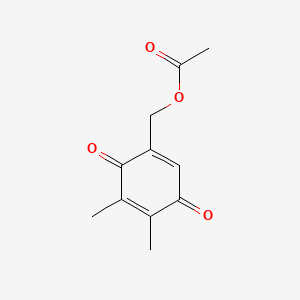

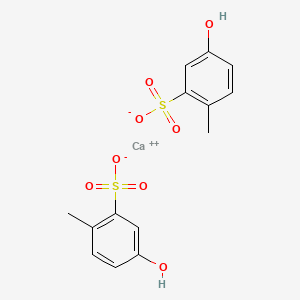
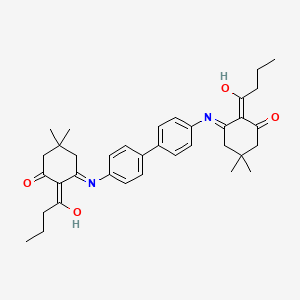
![Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B13820404.png)
![3-[3-(Methoxycarbonyl)thiophen-2-yl]benzoic acid](/img/structure/B13820411.png)
